5-(4-Cyanophenyl)pentanoic acid
Description
5-(4-Cyanophenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 4-cyanophenyl group at the fifth carbon. The cyanophenyl moiety confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Its synthesis typically involves coupling reactions or functional group transformations, as inferred from similar compounds .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-(4-cyanophenyl)pentanoic acid |
InChI |
InChI=1S/C12H13NO2/c13-9-11-7-5-10(6-8-11)3-1-2-4-12(14)15/h5-8H,1-4H2,(H,14,15) |
InChI Key |
RJJISMTUBQJBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pentanoic Acid Derivatives
Key Observations :
- Substituent Impact: The 4-cyanophenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 5-(4-Bromophenyl)pentanoic acid ) due to the electron-withdrawing cyano group.
Key Observations :
- Metabolism: Unlike 5-(4'-Amidinophenoxy)pentanoic acid, which undergoes conjugation (sulfation/glucuronidation) , the cyanophenyl variant may resist rapid clearance due to its non-polar substituent.
- Synthesis: Selenyl and thio-substituted analogs (e.g., 5-(Phenylselanyl)pentanoic acid ) require specialized reducing agents, whereas the cyanophenyl derivative likely employs milder coupling conditions.
Therapeutic Potential and Limitations
- Antibody Development: The 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid hapten successfully mimicked pharmacologically active features of arylcyclohexylamines, suggesting that 5-(4-Cyanophenyl)pentanoic acid could serve as a hapten for antibody generation against cyanophenyl-containing drugs .
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